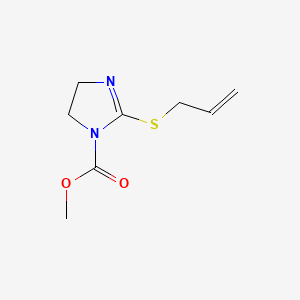
Ethenone, bromo(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenone, bromo(trimethylsilyl)- can be synthesized through various methods. One common approach involves the reaction of trimethylsilylacetylene with bromine. The reaction typically occurs in the presence of a catalyst, such as iron(III) bromide, under controlled temperature conditions .
Industrial Production Methods
Industrial production of ethenone, bromo(trimethylsilyl)- often involves large-scale bromination of trimethylsilylacetylene. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and safe production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethenone, bromo(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include substituted ethenones, alcohols, and coupled products with extended carbon chains .
Applications De Recherche Scientifique
Ethenone, bromo(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the development of novel drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethenone, bromo(trimethylsilyl)- involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group provides steric protection and enhances the compound’s reactivity by stabilizing intermediates during reactions . The bromo group can be readily substituted, allowing for the formation of various derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the bromo group.
Bromoethyne: Contains a bromo group but lacks the trimethylsilyl group.
Trimethylsilyl chloride: Used for silylation reactions but does not contain the ethyne group.
Uniqueness
Ethenone, bromo(trimethylsilyl)- is unique due to the presence of both the bromo and trimethylsilyl groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications .
Propriétés
Numéro CAS |
60366-59-8 |
|---|---|
Formule moléculaire |
C5H9BrOSi |
Poids moléculaire |
193.11 g/mol |
InChI |
InChI=1S/C5H9BrOSi/c1-8(2,3)5(6)4-7/h1-3H3 |
Clé InChI |
ZALGKUJHMCHXPM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane)](/img/structure/B14598175.png)





![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)
![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)

![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)


